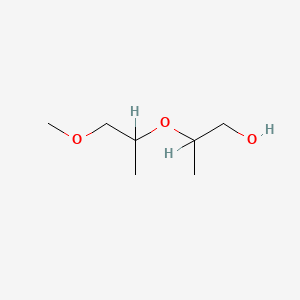

2-(1-methoxypropan-2-yloxy)propan-1-ol

Descripción

2-(1-Methoxypropan-2-yloxy)propan-1-ol (IUPAC name) is a glycol ether derivative with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.2 g/mol . Its structure consists of a propanol backbone substituted with a methoxypropan-2-yloxy group. The compound is identified by CAS number 55956-21-3 and has the SMILES string COCC(C)OC(C)CO . Limited data are available on its physical properties (e.g., melting point, boiling point) and applications, though it is classified as a laboratory chemical for research purposes .

Propiedades

IUPAC Name |

2-(1-methoxypropan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(4-8)10-7(2)5-9-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOELPXADJSCXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872970 | |

| Record name | 2-[(1-Methoxypropan-2-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55956-21-3 | |

| Record name | 1-Propanol, 2-(2-methoxy-1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Methoxypropan-2-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-(1-methoxypropan-2-yloxy)propan-1-ol typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst . The reaction mixture is then subjected to distillation processes to obtain the desired product. Industrial production methods often utilize continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to form aldehydes or ketones under controlled conditions:

Oxidation primarily targets the secondary alcohol group, yielding carbonyl compounds. The methoxy ether linkage remains stable under these conditions.

Reduction Reactions

Reductive pathways are less common but feasible:

| Reagents/Conditions | Products | Efficiency | References |

|---|---|---|---|

| Lithium aluminium hydride (LiAlH₄) | Saturated alcohols | Limited applicability | |

| Sodium borohydride (NaBH₄) | Partial reduction observed | Low yield due to steric hindrance |

Reduction typically targets carbonyl intermediates formed during prior oxidation steps.

Substitution Reactions

The methoxy group participates in nucleophilic substitution:

Ether cleavage under acidic conditions produces diols, while nucleophilic substitution with amines forms structurally modified ethers .

Esterification

The primary alcohol group reacts with acylating agents:

Ester derivatives are used in industrial coatings and as plasticizers .

Stability in Industrial Processes

In propylene epoxidation:

The compound shows robustness in epoxy and polyurethane systems but is sensitive to metal contaminants .

Key Research Findings

- Catalytic Tunability : Reaction pathways are highly dependent on catalyst choice. For example, KAcMIMOH ionic liquids achieve >99% selectivity for MP-2 .

- Environmental Impact : Fast evaporation rates (0.13 g/m²·hr at 25°C) necessitate controlled handling to avoid VOC emissions .

- Biochemical Interactions : While primarily an industrial solvent, it acts as a reagent in synthesizing protein kinase C inhibitors.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds related to "2-(1-methoxypropan-2-yloxy)propan-1-ol":

About the Compound

- Isomers and Production: 2-(1-methoxypropan-2-yloxy)propan-1-ol is related to dipropylene glycol monomethyl ether (DPM), which is a mixture of isomers produced by reacting propylene oxide with 1-methoxy-2-propanol and 2-methoxy-1-propanol . 1-(2-methoxy-1-methylethoxy)-2-propanol and 1-(2-methoxypropoxy)-2-propanol are dominant stereoisomer mixtures within this group .

- Synonyms: Other names and identifiers include CAS No. 55956-21-3 .

Applications and Uses

The search results highlight several uses and applications for compounds related to 2-(1-methoxypropan-2-yloxy)propan-1-ol:

- Solvent: It is used as a solvent for paints, coatings, lacquers, resins, dyes, oils, greases, and cellulose . Also used as a solvent for printing inks, thinners, and finishing agents in combination with methoxypropanol in paints .

- Coatings: It is used in automotive and architectural coatings, wood and coil coatings, and metal finishing . It can also be found in general industrial coatings, marine coatings, and protective coatings .

- Cleaners: It is found in household and industrial cleaners, such as all-purpose cleaners, glass and surface cleaners, paint brush cleaners, disinfectants, and carpet cleaners .

- Other: Used as a coupling agent in fabric dyes, and as a solvent, coupler, emollient, and stabilizer in cosmetic products . It sees use as a stabilizer in pesticides and herbicides, and as a chemical additive in the oil and drilling industry . It functions as a coalescent agent in water-based paints and inks to promote polymer fusion during drying .

- Viscosity Adjustors: It may be used as a viscosity adjustor .

Key Attributes

- Solvent Activity: It possesses excellent solvent activity .

- Coupling Efficiency: It has good coupling efficiency .

- Water Solubility: It is 100% water-soluble and acts as a coupling agent in solvent systems .

- Evaporation Rate: It has a mid-to-slow evaporation rate .

Safety and Handling

- It has a higher flash point than DPM glycol ether, which makes it easier to handle, store, and ship .

Potential Hazards

- Flammable liquid

- Skin irritant

- Causes serious eye damage

- May cause respiratory irritation and specific target organ toxicity (single exposure)

- May damage fertility or the unborn child (Reproductive toxicity Category 1B)

Industries

Mecanismo De Acción

The mechanism of action of 2-(1-methoxypropan-2-yloxy)propan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces . These interactions facilitate its role as a solvent and reagent in various chemical and biological processes. The specific pathways and molecular targets depend on the context of its application.

Comparación Con Compuestos Similares

Key Compounds for Comparison

The following compounds share structural similarities with 2-(1-methoxypropan-2-yloxy)propan-1-ol, primarily through ether or alcohol functional groups:

1-Methoxy-2-propanol (CAS 107-98-2)

1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol (CAS 29171-01-5)

1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol (CAS 20324-33-8)

Structural and Functional Comparison

Research Findings and Data Gaps

- Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz equations) predict that branched ether-alcohols like the target compound may exhibit nonideal mixing behaviors in liquid solutions, similar to other glycol ethers .

Actividad Biológica

2-(1-Methoxypropan-2-yloxy)propan-1-ol, also known as propylene glycol monomethyl ether (PGME), is a chemical compound with the CAS number 55956-21-3. It is a colorless, odorless liquid that is widely used in industrial applications, particularly as a solvent in paints, coatings, and cleaning products. This article explores the biological activity of PGME, including its pharmacokinetics, toxicology, and potential therapeutic applications.

- Molecular Formula : C7H16O3

- Molecular Weight : 148.2 g/mol

- Density : 0.955 g/cm³

- Boiling Point : 203.3 °C

- Flash Point : 76.7 °C

Pharmacokinetics

PGME is absorbed through the skin and can be metabolized in the liver. Studies indicate that after oral administration, approximately 50-60% of PGME is excreted as carbon dioxide within 48 hours, with significant amounts also found in urine . Its half-life in humans has been reported to be less than 2.6 hours post-exposure .

Acute Toxicity

Research shows that PGME has a relatively low acute toxicity profile. For example:

Irritation and Sensitization

PGME can cause mild irritation to the eyes and respiratory tract at higher concentrations (e.g., >100 ppm) but does not show significant sensitization potential in animal studies .

Carcinogenicity and Reproductive Toxicity

Long-term studies have demonstrated no significant increase in tumors among rats or mice exposed to PGME . Additionally, reproductive toxicity studies indicate a no-observed-effect level (NOEL) of approximately 500 mg/kg-day for both parental and offspring generations .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of PGME, particularly its effectiveness against various bacterial strains. In vitro assays suggest that PGME exhibits moderate antibacterial activity against Gram-positive bacteria, although its efficacy against Gram-negative bacteria remains limited .

Potential Therapeutic Applications

Due to its solvent properties and low toxicity profile, PGME is being investigated for use in drug formulations. Its ability to enhance the solubility of poorly water-soluble drugs makes it a candidate for pharmaceutical applications .

Case Studies

- Industrial Exposure Study : A study involving human volunteers exposed to 100 ppm of PGME for eight hours showed rapid absorption and excretion patterns, indicating potential occupational exposure risks but also suggesting a quick clearance from the body .

- Toxicological Assessment : A two-year inhalation study on rats revealed no carcinogenic effects at concentrations up to 300 ppm, supporting its safety for long-term industrial use .

Q & A

Q. What are the key physicochemical properties of 2-(1-methoxypropan-2-yloxy)propan-1-ol, and how can they influence experimental design?

The compound is a liquid at room temperature (melting point: 25°C) with a boiling point of 329°C at 760 mmHg . Its low melting point suggests it may require refrigeration (2–8°C) for long-term storage to prevent degradation . The lack of flammability or explosive property data (Section 9 in ) necessitates precautionary handling under inert atmospheres during high-temperature reactions. Researchers should prioritize vapor pressure and solubility studies to optimize solvent selection for synthesis or purification.

Q. How can the chemical structure of 2-(1-methoxypropan-2-yloxy)propan-1-ol be confirmed experimentally?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze the splitting patterns of methoxy (-OCH₃) and ether (-O-) groups in ¹H and ¹³C NMR spectra.

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 148.11 (exact mass) and fragmentation patterns consistent with its ether linkages .

- Infrared Spectroscopy (IR): Identify characteristic stretches for hydroxyl (-OH, ~3200–3600 cm⁻¹) and ether (C-O-C, ~1100–1250 cm⁻¹) groups. Cross-reference with the IUPAC name and SMILES (COCC(C)OC(C)CO) provided in .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant suits, and EN 166-certified safety goggles to avoid skin/eye contact .

- Ventilation: Ensure fume hoods are used due to uncharacterized vapor pressure and potential inhalation hazards .

- Spill Management: Collect spills using non-reactive absorbents and avoid drainage contamination .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 2-(1-methoxypropan-2-yloxy)propan-1-ol in catalytic reactions?

While stability data are limited , the compound’s ether and hydroxyl groups suggest sensitivity to protic solvents (e.g., water, alcohols) via hydrolysis. Design experiments to:

- Compare reaction yields in aprotic solvents (e.g., THF, DMF) versus protic solvents.

- Monitor decomposition byproducts (e.g., via GC-MS) under varying temperatures (25–100°C).

- Use kinetic studies to model degradation pathways, noting the absence of auto-ignition or decomposition temperature data .

Q. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar methoxypropanol derivatives?

For example, some analogs show carcinogenic potential (e.g., advisory classification as Carc. 2 in ), while others lack toxicity

Q. How can the synthetic route for 2-(1-methoxypropan-2-yloxy)propan-1-ol be optimized to improve yield and purity?

- Step 1: Start with 1-methoxypropan-2-ol and propylene oxide under acid catalysis (e.g., H₂SO₄) to form the ether linkage .

- Step 2: Purify via fractional distillation (boiling point ~329°C) or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Step 3: Validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm . Note: Residual catalysts may require chelating agents (e.g., EDTA) during workup.

Methodological Considerations

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina to simulate binding to proteins (e.g., cytochrome P450 enzymes) based on its SMILES structure .

- MD Simulations: Explore conformational flexibility in aqueous environments (GROMACS, AMBER) to predict solubility and membrane permeability.

- ADMET Prediction: Employ SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Conduct acute toxicity assays using Daphnia magna (EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .

- Perform biodegradation studies (OECD 301F) to assess persistence in aquatic systems.

- Monitor bioaccumulation in model organisms (e.g., zebrafish) via LC-MS/MS to quantify tissue concentrations .

Data Gaps and Future Directions

- Thermal Degradation: No decomposition temperature or hazardous byproduct data exist . Thermogravimetric analysis (TGA) coupled with GC-MS is recommended.

- Reaction Mechanisms: The role of stereochemistry (e.g., chiral centers in analogs like (2R)-1,1-dimethoxypropan-2-ol ) remains unexplored.

- Regulatory Compliance: Update safety protocols if carcinogenic or mutagenic potential is confirmed via extended toxicological profiling .

For experimental replication, cross-reference CAS 55956-21-3 and molecular formula C₇H₁₆O₃ . Avoid commercial suppliers listed in non-compliant sources (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.